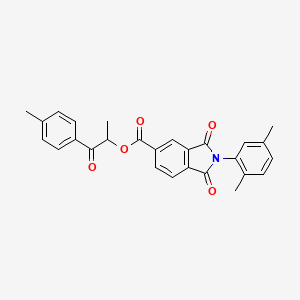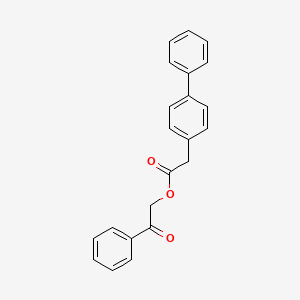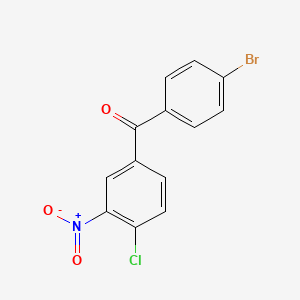![molecular formula C17H17BrN2O3 B3934901 1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B3934901.png)
1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol
Overview
Description
1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole ring, a bromophenoxy group, and a hydroxymethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Introduction of the Bromophenoxy Group: This step involves the nucleophilic substitution of a bromine atom on a phenol derivative.
Attachment of the Hydroxymethyl Group: This can be done through a hydroxymethylation reaction, often using formaldehyde as a reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and times.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol can undergo various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Phenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The bromophenoxy group can also participate in binding interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol
- 1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol
Uniqueness
1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol is unique due to the presence of the bromine atom, which can significantly alter its reactivity and binding properties compared to its methoxy and chloro analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c18-12-5-7-14(8-6-12)23-11-13(22)9-20-16-4-2-1-3-15(16)19-17(20)10-21/h1-8,13,21-22H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUKUWCSWOJBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(COC3=CC=C(C=C3)Br)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3934830.png)
![8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline](/img/structure/B3934838.png)

![(6Z)-5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3934863.png)

![Butyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate](/img/structure/B3934877.png)
![N-allyl-N-[4-(methylthio)benzyl]but-3-enamide](/img/structure/B3934887.png)
![N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B3934908.png)
![3-bromo-4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3934910.png)
![3-[3-(4-hydroxybenzyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B3934916.png)
![N-bicyclo[2.2.1]hept-2-yl-2-methyl-3-nitrobenzamide](/img/structure/B3934918.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B3934922.png)
![3-bromo-4-ethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3934932.png)
